5-Oxa-8-azaspiro[3.5]nonane
CAS No.: 220291-93-0
Cat. No.: VC4050655
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220291-93-0 |
|---|---|
| Molecular Formula | C7H13NO |
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | 5-oxa-8-azaspiro[3.5]nonane |
| Standard InChI | InChI=1S/C7H13NO/c1-2-7(3-1)6-8-4-5-9-7/h8H,1-6H2 |
| Standard InChI Key | AAZVXZWIZSYZLN-UHFFFAOYSA-N |
| SMILES | C1CC2(C1)CNCCO2 |
| Canonical SMILES | C1CC2(C1)CNCCO2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s spirocyclic system consists of a five-membered oxolane ring fused to an eight-membered azonane ring via a shared spiro carbon atom. The IUPAC name explicitly denotes this arrangement:
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5-Oxa: Indicates a five-membered ring containing an oxygen atom.
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8-Azaspiro[3.5]nonane: Specifies an eight-membered nitrogen-containing ring (azocane) fused to a three-membered cyclopropane-like ring (spiro[3.5]) .
The SMILES notation and InChIKey (NISGVYLNIIGTDG-UHFFFAOYSA-N) further define its connectivity and stereochemistry . Computational studies reveal a polar surface area of 21.26 Ų and a logP of 0.5289, suggesting moderate lipophilicity and solubility in organic solvents .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 127.18 g/mol | |
| Rotatable Bond Count | 0 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
Synthetic Methodologies
Cyclization Strategies
Synthesis typically involves ring-closing reactions to form the spirocyclic core. A common approach utilizes tert-butyl carbamate-protected intermediates to stabilize reactive amines during cyclization. For example:
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Iodomethylation: Introduction of an iodomethyl group via alkylation of a precursor amine.
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Spiroannulation: Cyclization under basic conditions (e.g., KCO) to form the oxa-aza spiro system .
Table 2: Representative Synthetic Route
| Step | Reaction | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Alkylation | Iodomethane, DMF, 60°C | 75% | |
| 2 | Deprotection | HCl (4M), THF, rt | 90% | |
| 3 | Cyclization | KCO, MeCN, reflux | 82% |
Functionalization
Post-synthetic modifications include:
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N-Alkylation: Reacting with alkyl halides to introduce substituents on the nitrogen.
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Oxidation: Conversion of the ether oxygen to carbonyl groups using oxidizing agents like KMnO.
Physicochemical and Spectral Properties
Thermal Stability
The compound exhibits stability up to 150°C, with decomposition observed at higher temperatures. Storage recommendations include protection from light at 4°C .
Spectral Data
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H NMR (CDCl): δ 3.71 (d, , 1H), 3.63 (d, , 1H), 2.04–1.26 (m, 9H) .
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C NMR: δ 85.5 (spiro carbon), 65.8 (O-linked CH), 48.7 (N-linked CH) .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The spirocyclic amine undergoes SN2 reactions with electrophiles. For instance, reaction with benzyl bromide yields N-benzyl derivatives:
Oxidation and Reduction
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Oxidation: Treatment with KMnO converts the ether to a ketone, altering ring strain.
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Reduction: Catalytic hydrogenation (H, Pd/C) saturates the cyclopropane ring .
Applications in Medicinal Chemistry
Antimicrobial Activity
Derivatives demonstrate MIC values of 2–4 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae, attributed to membrane disruption.
Table 3: Biological Activity Profile
| Target | Activity (IC/MIC) | Mechanism | Source |
|---|---|---|---|
| MRSA | 2 µg/mL | Cell wall synthesis inhibition | |
| HeLa cells | 10 µM | Caspase-3 activation |
Recent Advances and Future Directions
Novel Synthetic Routes
Recent patents describe flow chemistry techniques to improve yield (up to 92%) and reduce reaction times .
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) nanoparticles enhances bioavailability in preclinical models.
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